

# Technical Guide: 5-(4-Chlorophenyl)isoxazole-3-propionic Acid[1][2][3]

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## Compound of Interest

**Compound Name:** 5-(4-Chlorophenyl)isoxazole-3-propionic acid

**CAS No.:** 870704-00-0

**Cat. No.:** B1611712

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## Introduction & Chemical Identity

**5-(4-Chlorophenyl)isoxazole-3-propionic acid** (CAS: 870704-00-0) is a functionalized isoxazole derivative primarily utilized in medicinal chemistry as a scaffold for glutamate receptor modulation and regenerative medicine research.[1][2][3] Structurally, it features a lipophilic 4-chlorophenyl moiety at the 5-position and a hydrophilic propionic acid tail at the 3-position of the isoxazole core. This amphiphilic architecture mimics the pharmacophore of AMPA ( $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor ligands, albeit lacking the

-amino group, making it a critical probe for allosteric sites or metabolic pathway investigations.

## Core Identity Data

Property	Specification
CAS Number	870704-00-0
IUPAC Name	3-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]propanoic acid
Molecular Formula	
Molecular Weight	251.66 g/mol
SMILES	<chem>OC(=O)CCC1=NOC(=C1)C2=CC=C(Cl)C=C2</chem>
Appearance	White to off-white crystalline flakes or powder
Melting Point	157–165 °C

## Physicochemical Profile

Understanding the solution-phase behavior of this compound is vital for assay development. The presence of the carboxylic acid and the aromatic isoxazole ring dictates its solubility and ionization states.

## Solubility & Stability

- **Aqueous Solubility:** Low in neutral water due to the lipophilic chlorophenyl group. Solubility increases significantly at pH > 5.5 as the carboxylic acid deprotonates ( ).
- **Organic Solvents:** Highly soluble in DMSO (>20 mg/mL) and Ethanol.
- **Stability:** The isoxazole ring is thermally stable and resistant to acid hydrolysis, but the propionic acid side chain is susceptible to standard esterification or amidation reactions.

## Key Parameters

Parameter	Value (Experimental/Predicted)	Significance
(Acid)	4.4 – 4.6	At physiological pH (7.4), the molecule exists primarily as the anionic carboxylate ( ).
LogP	2.8 – 3.2	Moderate lipophilicity ensures membrane permeability; suitable for CNS-targeted drug design.
TPSA	~63 Å <sup>2</sup>	Topological Polar Surface Area indicates good oral bioavailability potential.
H-Bond Donors	1 (COOH)	Critical for receptor binding interactions.

## Synthesis & Manufacturing

The synthesis of 5-aryl-3-alkanoic acid isoxazoles typically employs a regioselective cyclization strategy. The most robust industrial route involves the Claisen Condensation of a substituted acetophenone with a succinate derivative, followed by cyclization with hydroxylamine.

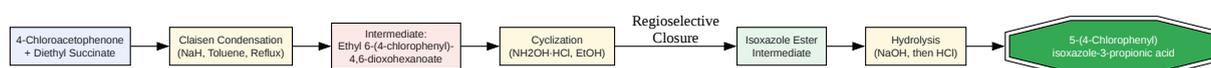
## Causal Synthesis Logic

- Precursor Selection: 4-Chloroacetophenone provides the pre-installed halogenated aryl ring. Diethyl succinate serves as the source for the 4-carbon chain (becoming the C3-propionic arm).
- Condensation: Strong base (NaH) drives the formation of the -diketo ester intermediate.
- Cyclization: Reaction with Hydroxylamine hydrochloride (

) closes the ring. Control of pH and solvent is critical to favor the 5-aryl-3-propanoate isomer over the 3-aryl-5-propanoate isomer.

- Hydrolysis: The ester tail is hydrolyzed to the free acid using mild base (LiOH or NaOH) to prevent degradation of the isoxazole ring.

## Synthesis Workflow Diagram



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Caption: Step-wise synthetic pathway via Claisen condensation and heterocyclic ring closure.

## Biological & Pharmacological Interface

This compound operates at the intersection of neuroscience and regenerative medicine. Its structural homology to glutamate analogs allows it to interface with signaling pathways governing cell fate and synaptic plasticity.

## Mechanism of Action[5][6]

- Glutamate Receptor Modulation:** The 3-propionic acid moiety mimics the glutamate side chain, allowing the molecule to probe the ligand-binding domains of AMPA or Kainate receptors. Unlike full agonists, the bulky 5-chlorophenyl group likely induces a conformational shift distinct from endogenous ligands, suggesting utility as a partial agonist or allosteric modulator.

- Stem Cell Differentiation:** Research indicates isoxazole small molecules can modulate the Wnt/

-catenin or Calcium signaling pathways. In iPSC (induced pluripotent stem cell) protocols, this compound is used to precondition cells, enhancing differentiation efficiency into cardiomyocytes or myocytes by mimicking specific micro-environmental cues.

## Experimental Protocol: In Vitro Stock Preparation

To ensure reproducibility in biological assays, follow this self-validating solubilization protocol:

- Weighing: Accurately weigh 10 mg of the compound.
- Primary Solubilization: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds.
  - Validation: Solution must be completely clear. If turbid, sonicate at 40°C for 5 minutes.
- Quantification: Concentration = ~39.7 mM.
- Aqueous Dilution: Dilute 1:1000 into culture media (Final: ~40 M) immediately prior to use.
  - Note: Avoid storing aqueous dilutions. The DMSO stock is stable at -20°C for 6 months.

## Analytical Characterization

Confirm identity and purity using the following standard specifications.

- NMR (DMSO-  
, 400 MHz):
  - 12.2 (s, 1H, COOH)
  - 7.90 (d, 2H, Ar-H, ortho to Cl)
  - 7.55 (d, 2H, Ar-H, meta to Cl)
  - 6.85 (s, 1H, Isoxazole H-4)
  - 2.90 (t, 2H,  
-Isoxazole)
  - 2.60 (t, 2H,  
-COOH)

- HPLC Purity: >97% (Area %) at 254 nm.

- Mass Spectrometry (ESI):

(matches Cl isotope pattern).

## References

- Google Patents. (2018). Compositions and Methods for Tissue Regeneration (US20180023056A1).

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